N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine
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Description
N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C17H22N8 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.19674274 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit significant anticancer activity . These compounds are known to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle .
Mode of Action
Similar compounds have been found to interact with their targets, such as cdk2, leading to inhibition of the enzyme’s activity . This interaction results in the disruption of the cell cycle, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation, given its potential inhibitory effect on CDK2 . By inhibiting CDK2, the compound could disrupt the progression from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .
Result of Action
The result of the compound’s action would likely be the inhibition of cancer cell proliferation due to the disruption of the cell cycle . This could potentially lead to the death of cancer cells through apoptosis .
Biochemical Analysis
Biochemical Properties
N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates, a process crucial for many cellular functions . Additionally, it binds to specific receptors on cell surfaces, modulating signal transduction pathways that regulate cell growth and differentiation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling cascades . It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation. Furthermore, it modulates metabolic pathways, leading to changes in the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits kinase activity by binding to the ATP-binding site, preventing the transfer of phosphate groups . This inhibition leads to downstream effects on various signaling pathways, ultimately affecting cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors, proteins that regulate the transcription of specific genes.
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8/c1-13-12-14-16(18-6-7-25(14)21-13)24-10-8-23(9-11-24)15-4-5-19-17(20-15)22(2)3/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUYCGNBNBIERI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC(=NC=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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